molecular formula C25H31NO6 B589249 (+/-)-Norpropoxyphene-d5 maleate CAS No. 136765-47-4

(+/-)-Norpropoxyphene-d5 maleate

Cat. No. B589249
M. Wt: 446.555
InChI Key: HCQPFYNZJNOOKN-ZXYHGPIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-/-)-Norpropoxyphene-d5 maleate is an important synthetic compound used in a variety of scientific research applications. It is a chiral compound, meaning it contains two mirror-image forms, and is used in the synthesis of drugs, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Crystallography and Gas Chromatography-Mass Spectrometry : Norpropoxyphene maleate's crystal structure has been investigated, with implications for understanding similar compounds. Gas chromatography-mass spectrometry has been utilized to study potential metabolites formed during separation processes (Norheim & Bye, 1976).

  • Metabolism in Drug-Related Fatalities : Research has shown that both propoxyphene and norpropoxyphene are increasingly identified in medical examiner cases related to drug abuse and acute fatalities. The blood concentration ratios of these compounds have been significant in determining causes of death (Caplan, Thompson, & Fisher, 1977).

  • Kinetics after Oral and Intravenous Doses : The kinetics of d-propoxyphene and its metabolite norpropoxyphene were studied in healthy subjects after single oral and intravenous doses, revealing significant interindividual variations in clearance and half-life (Gram et al., 1979).

  • Identification of Metabolites Using Deuterium Labeling : Utilizing deuterium labeling and GC-MS analysis, various urinary metabolites of d-propoxyphene, including norpropoxyphene, have been identified. This helps in understanding the drug's disposition in the human body (McMahon et al., 1973).

  • Analysis in Autopsy Material : Methods for determining dextropropoxyphene and norpropoxyphene in autopsy material have been developed, aiding in forensic investigations (Christensen, 2009).

  • Effects on Breastfed Neonates : Studies have examined the impact of dextropropoxyphene and norpropoxyphene on breastfed neonates, indicating potential risks and highlighting the need for cautious drug use during breastfeeding (Rigourd et al., 2008).

properties

IUPAC Name

(Z)-but-2-enedioic acid;[3-methyl-4-(methylamino)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i6D,9D,10D,13D,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQPFYNZJNOOKN-ZXYHGPIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Norpropoxyphene-d5 maleate

Citations

For This Compound
1
Citations
JW King, LJ King - Journal of analytical toxicology, 1994 - academic.oup.com
… P-901) and 10 laL of norpropoxyphene-d5 maleate (Radian catalog no. N-904) were quantitatively pipetted into each specimen tube, and the samples were vortex mixed for 20 s. Next, …
Number of citations: 13 academic.oup.com

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